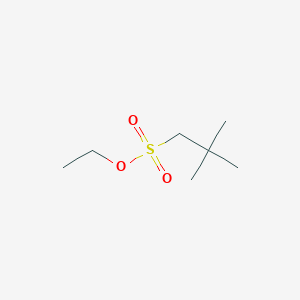
Ethyl 2,2-dimethylpropane-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,2-dimethylpropane-1-sulfonate is an organic compound with a unique structure that includes an ethyl group, a dimethylpropane backbone, and a sulfonate functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2-dimethylpropane-1-sulfonate typically involves the reaction of 2,2-dimethylpropane-1-ol with ethyl sulfonate under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the sulfonate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions: Ethyl 2,2-dimethylpropane-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate ester can be hydrolyzed to produce the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium halides or amines in polar aprotic solvents.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution: Formation of ethyl halides or ethyl amines.
Elimination: Formation of alkenes.
Hydrolysis: Formation of 2,2-dimethylpropane-1-ol and sulfonic acid.
科学的研究の応用
Ethyl 2,2-dimethylpropane-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2,2-dimethylpropane-1-sulfonate involves its ability to act as a sulfonate ester, which can participate in nucleophilic substitution and elimination reactions. The sulfonate group is a good leaving group, making the compound reactive under various conditions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
- Methyl 2,2-dimethylpropane-1-sulfonate
- Propyl 2,2-dimethylpropane-1-sulfonate
- Butyl 2,2-dimethylpropane-1-sulfonate
Comparison: this compound is unique due to its specific ethyl group, which can influence its reactivity and solubility compared to its methyl, propyl, and butyl analogs. The presence of the ethyl group can also affect the compound’s boiling point and other physical properties, making it suitable for different applications.
特性
CAS番号 |
13304-66-0 |
|---|---|
分子式 |
C7H16O3S |
分子量 |
180.27 g/mol |
IUPAC名 |
ethyl 2,2-dimethylpropane-1-sulfonate |
InChI |
InChI=1S/C7H16O3S/c1-5-10-11(8,9)6-7(2,3)4/h5-6H2,1-4H3 |
InChIキー |
QACOAEFYKTWQIE-UHFFFAOYSA-N |
正規SMILES |
CCOS(=O)(=O)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


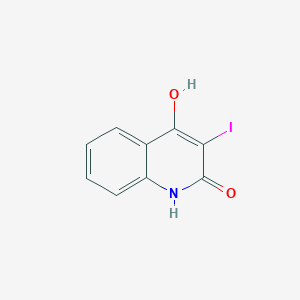
![2,6-Dipentylpyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14721001.png)

![5-Iodobenzo[b]arsindole](/img/structure/B14721004.png)


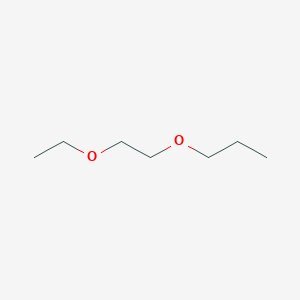
![5-Phenyl-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14721026.png)
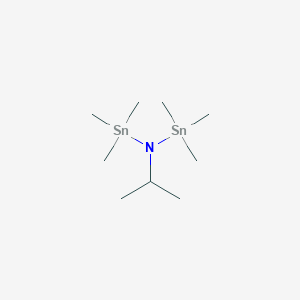
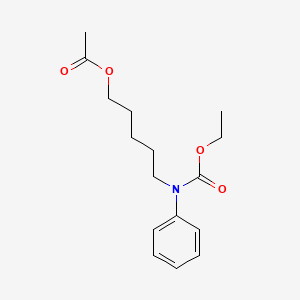


![1'h,3'h-Spiro[cyclopentane-1,2'-perimidine]](/img/structure/B14721066.png)
![1,5-Dithiaspiro[5.6]dodecane](/img/structure/B14721067.png)
